3-Methylpiperazin-2-one

Catalog No.
S1899583
CAS No.
23936-11-0
M.F
C5H10N2O
M. Wt
114.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpiperazin-2-one

CAS Number

23936-11-0

Product Name

3-Methylpiperazin-2-one

IUPAC Name

3-methylpiperazin-2-one

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

InChI

InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

BSPUWRUTIOUGMZ-UHFFFAOYSA-N

SMILES

CC1C(=O)NCCN1

Canonical SMILES

CC1C(=O)NCCN1
  • Organic Synthesis: The cyclic amine structure with a ketone group (C=O) makes 3-Methylpiperazin-2-one a potential building block for more complex molecules. Researchers might explore its use in synthesizing new pharmaceuticals or functional materials. PubChem:
  • Medicinal Chemistry: The piperazine ring structure is present in many biologically active molecules, including some medications. Researchers might investigate if 3-Methylpiperazin-2-one has any inherent bioactivity or if it can be modified to create new drugs.
  • Catalysis: Nitrogen-containing heterocyclic compounds like 3-Methylpiperazin-2-one can sometimes act as ligands in catalysts. These ligands can help improve the efficiency and selectivity of chemical reactions. More research would be needed to determine if 3-Methylpiperazin-2-one has any catalytic properties.

3-Methylpiperazin-2-one is a cyclic organic compound characterized by a piperazine ring with a methyl group at the third position and a carbonyl group at the second position. Its chemical formula is C5H10N2OC_5H_{10}N_2O, and it has a molecular weight of 114.15 g/mol. The compound exists as a white crystalline solid and is soluble in polar solvents such as water and ethanol. The presence of both nitrogen atoms in the piperazine ring contributes to its unique chemical reactivity and biological activity.

, including:

  • Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids. This reaction typically occurs in aqueous or organic solvents.
  • Reduction: Reduction can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, often performed in anhydrous solvents like tetrahydrofuran or ethanol.
  • Substitution: The methyl group at the third position can undergo substitution reactions with electrophiles or nucleophiles under specific conditions, leading to various substituted piperazine derivatives .

3-Methylpiperazin-2-one exhibits notable biological activities, particularly in medicinal chemistry. Its structural features allow it to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity and influence signal transduction pathways, potentially leading to therapeutic effects. Derivatives of 3-methylpiperazin-2-one have shown effectiveness as catalysts and in drug development, particularly in areas targeting neurological disorders and cancer therapies .

The synthesis of 3-methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of N-substituted ethylenediamine with suitable carbonyl compounds.
  • Use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate cyclization.
  • In industrial settings, continuous flow reactors may be employed for scalability, ensuring consistent quality and yield through precise control of temperature and reaction time .

3-Methylpiperazin-2-one has several applications:

  • Pharmaceuticals: It serves as a building block for various pharmaceutical compounds, particularly those targeting central nervous system disorders.
  • Catalysis: Derivatives are utilized as catalysts in organic synthesis, enhancing reaction efficiency.
  • Research: It is used in studies investigating the structure-activity relationship of piperazine derivatives in medicinal chemistry .

Studies on the interactions of 3-methylpiperazin-2-one with biological targets have revealed its potential as an inhibitor or modulator of specific enzymes and receptors. These interactions are crucial for understanding its pharmacological properties and guiding further drug development efforts. The compound's ability to bind to active sites or allosteric sites facilitates its role in altering cellular processes .

Compound NameStructural FeaturesSimilarity
PiperazineParent compound without methyl and ketone groups0.75
N-MethylpiperazineMethyl group on nitrogen instead of third position0.88
2-MethylpiperazineMethyl group at the second position0.82
3,6-Dimethylpiperazine-2,5-dioneTwo methyl groups at different positions1.00
(R)-1,3-Dimethylpiperazin-2-one hydrochlorideMethyl groups on different nitrogen atoms0.88

Uniqueness

3-Methylpiperazin-2-one is unique due to its specific substitution pattern that imparts distinct chemical reactivity and biological properties compared to other piperazine derivatives . Its ability to participate in diverse

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-16

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